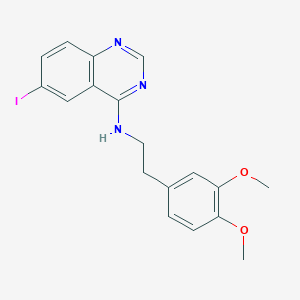

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-iodoquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18IN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZWWBDMHXNVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Patent CN104725364B describes the formation of 6,7-dimethoxyquinazolin-4-amine derivatives via cyclization between substituted benzoic acids and 4-nitro-o-phenylenediamine in polyphosphoric acid (PPA) at 150°C. Adapting this method, 2-amino-5-iodobenzoic acid could undergo cyclocondensation with urea or formamide to yield 6-iodoquinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the carbonyl group at position 4 to a chloro substituent, producing 4-chloro-6-iodoquinazoline.

Key Reaction Parameters

Copper-Catalyzed Imidoylative Cross-Coupling

An alternative route from the Journal of Organic Chemistry employs copper-catalyzed reactions between 2-isocyanobenzoates and amines. While this method primarily yields quinazolinones, modifying the substrate to include iodine at position 6 and substituting the isocyanide with an iodinated variant could furnish the desired core. However, this approach remains speculative without direct experimental validation.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF or NMP | Maximizes solubility of aromatic substrates |

| Base | K₂CO₃ or Cs₂CO₃ | Enhances nucleophilicity of amine |

| Temperature | 80–100°C | Balances reaction rate and decomposition |

| Catalyst | None required | Simplifies purification |

Catalytic Amination Strategies

Iodination Strategies and Regioselectivity

Positioning iodine at position 6 necessitates careful control. Direct iodination of preformed quinazolines using N-iodosuccinimide (NIS) in acetic acid at 60°C achieves regioselective substitution. Alternatively, starting with 2-amino-5-iodobenzoic acid ensures iodine incorporation during cyclocondensation, bypassing post-synthetic halogenation.

Comparative Iodination Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pre-functionalization | Avoids harsh iodination conditions | Requires specialized starting material |

| Post-synthetic iodination | Flexible for late-stage modification | Risk of over-iodination or byproducts |

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the iodinated quinazoline (δ 8.5–9.0 ppm for aromatic protons) and dimethoxyphenethyl group (δ 3.8–4.0 ppm for methoxy groups) .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: Reduced quinazoline derivatives

Substitution: Substituted quinazoline derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: It has been investigated for its potential as a biochemical probe to study cellular processes involving quinazoline derivatives.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a crucial role in cellular signaling and proliferation. For example, it may inhibit tyrosine kinases, which are involved in the regulation of cell growth and differentiation. By blocking these molecular targets, the compound can interfere with the signaling pathways that promote cancer cell survival and proliferation.

Comparison with Similar Compounds

Substituent Effects at Position 6 of the Quinazoline Core

The 6-position substituent critically impacts electronic properties and binding affinity. Key comparisons include:

Key Findings :

Variations in the Amine Side Chain

The amine group at the 4-position modulates solubility and target interactions. Representative analogs:

Key Findings :

- 3,4-Dimethoxyphenethyl vs. Aryl Groups : The phenethyl chain increases flexibility and may improve membrane permeability compared to rigid aryl groups (e.g., 3,5-dimethoxyphenyl in 5k) .

- Methoxy Substitution: 3,4-Dimethoxy groups enhance solubility in polar solvents compared to non-polar substituents (e.g., trifluoromethyl in 5d) .

Yield Trends :

- Electron-rich amines (e.g., 4-methoxybenzylamine in 5a: 77% yield) generally afford lower yields than electron-neutral or sterically unhindered amines (e.g., cyclopropylmethylamine in 5b: 91.2% yield) .

- The 3,4-dimethoxyphenethyl group’s steric bulk may reduce reaction efficiency compared to smaller substituents.

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications in these compounds often enhance their efficacy against various molecular targets involved in disease processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound is known to inhibit tyrosine kinases, which are critical in regulating cell growth and differentiation. By blocking these enzymes, the compound can disrupt signaling pathways that promote cancer cell survival and proliferation.

- Targeting Signaling Pathways : It may also affect pathways such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for cell survival and growth.

Anticancer Properties

Studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound's ability to inhibit tumor cell proliferation has been demonstrated in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.57 | |

| A549 (lung adenocarcinoma) | 1.19 | |

| MDA-MB-231 (breast cancer) | 1.26 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Quinazoline derivatives have been studied for their ability to inhibit bacterial growth and could serve as a basis for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of quinazoline derivatives similar to this compound:

- Inhibition of Cell Proliferation : A study demonstrated that quinazoline derivatives could significantly reduce the proliferation of cancer cells by inducing apoptosis through caspase activation .

- Cytoprotective Effects : Another research highlighted a related compound's ability to protect against DNA damage induced by carcinogens in human colon fibroblast cells. This suggests that quinazoline derivatives may have chemopreventive properties .

- Neuroprotective Effects : Recent investigations into related compounds have shown potential neuroprotective effects against Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress markers in cellular models .

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters: Mo Kα radiation, θ range 2.5–25.0°, and R-factor < 0.05 .

- Spectroscopic methods : ¹H NMR (δ 8.2–8.5 ppm for quinazoline protons), ¹³C NMR (distinct signals for iodine at ~90 ppm), and IR (C-I stretch ~500 cm⁻¹) .

What strategies optimize pharmacokinetic properties like solubility and bioavailability?

Q. Advanced

- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) to the dimethoxyphenethyl chain to enhance solubility .

- Prodrug design : Convert the amine to a phosphate ester for improved aqueous solubility, with enzymatic cleavage in vivo .

- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance dissolution rates .

How can researchers resolve contradictory data in biological activity assays?

Q. Advanced

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for iodine’s light sensitivity .

- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assay) .

- Batch analysis : Verify compound stability via LC-MS to rule out degradation artifacts .

What structural features correlate with biological activity in SAR studies?

Q. Advanced

- Quinazoline core : Essential for ATP-binding pocket interactions in kinase targets .

- 6-Iodo substitution : Enhances halogen bonding with target proteins, improving affinity .

- 3,4-Dimethoxyphenethyl group : Modulates lipophilicity and membrane permeability; replacing methoxy with bulkier groups (e.g., morpholine) alters selectivity .

What methods identify the compound’s molecular targets in cancer pathways?

Q. Advanced

- Chemical proteomics : Use immobilized compound pull-down assays with cancer cell lysates, followed by LC-MS/MS analysis .

- CRISPR screening : Genome-wide knockout libraries to identify genes whose loss confers resistance .

- Molecular docking : Prioritize targets like YAP1/TAZ using AutoDock Vina; validate via co-crystallization .

How can resistance mechanisms (e.g., in antimicrobial studies) be overcome?

Q. Advanced

- Combination therapy : Pair with efflux pump inhibitors (e.g., verapamil) to counter transporter-mediated resistance .

- Scaffold hopping : Replace quinazoline with pyridopyrimidine to evade target mutations .

What analytical methods assess stability under physiological conditions?

Q. Advanced

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by LC-MS for hydrolysis/byproducts .

- Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr); quantify parent compound via UPLC .

How to design experiments for synergistic drug combinations?

Q. Advanced

- Checkerboard assay : Test with EGFR inhibitors (e.g., gefitinib) to identify additive/synergistic effects (FIC index < 0.5) .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated post-treatment, guiding combination partners .

How can researchers validate computational predictions experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.